4-Fluoro-2-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride with the molecular formula C₇H₆ClFO₂S and a molecular weight of 208.64 g/mol. It appears as a clear to yellow liquid with a boiling point of approximately 245-246 °C and a density of 1.433 g/cm³ . The compound is categorized as hazardous, causing severe skin burns and eye damage upon contact . Its structure features a fluorine atom and a methyl group attached to a benzene ring, which contributes to its reactivity and utility in chemical synthesis.
-Fluoro-2-methylbenzenesulfonyl chloride (Fmoc-Cl) is a valuable reagent in organic synthesis, particularly for the introduction of a Fmoc (Fluorenylmethoxycarbonyl) protecting group. The Fmoc group is a widely used temporary protecting group for amines in peptide synthesis.
Fmoc-Cl reacts readily with amines under basic conditions to form the corresponding Fmoc-protected amine. This reaction is chemoselective, meaning it preferentially reacts with amines over other functional groups present in the molecule. The Fmoc group can be easily removed under mild acidic conditions, leaving the free amine behind. This makes Fmoc a versatile protecting group for various organic synthesis applications [, ].
Fmoc-Cl finds particular importance in Solid-Phase Peptide Synthesis (SPPS), a technique for efficiently creating peptides. In SPPS, the peptide is assembled on a solid support, with each amino acid residue added one by one in a stepwise manner. Fmoc-Cl is commonly used to introduce Fmoc protection to the N-terminus (amino group) of the growing peptide chain during each coupling step. The Fmoc group ensures the selectivity of the reaction and prevents undesired side reactions. After chain assembly is complete, the Fmoc group can be cleaved under acidic conditions to reveal the final peptide product [, ].
Several methods exist for synthesizing 4-fluoro-2-methylbenzenesulfonyl chloride:
Interaction studies involving 4-fluoro-2-methylbenzenesulfonyl chloride typically focus on its reactivity with biological molecules. Due to its electrophilic nature, it may interact with amino acids in proteins, leading to modifications that can alter protein function. This aspect is crucial for understanding its potential applications in drug development and toxicity assessments .
Several compounds share structural similarities with 4-fluoro-2-methylbenzenesulfonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Fluoro-4-methylbenzenesulfonyl chloride | C₇H₆ClFO₂S | Different position of fluorine; similar reactivity |
| 4-Chloro-2-methylbenzenesulfonyl chloride | C₇H₆Cl₂O₂S | Chlorine instead of fluorine; used in similar applications |
| 3-Fluoro-4-methylbenzenesulfonyl chloride | C₇H₆ClFO₂S | Fluorine at a different position; affects reactivity profile |
Uniqueness: The presence of fluorine at the para position relative to the sulfonyl group distinguishes 4-fluoro-2-methylbenzenesulfonyl chloride from other similar compounds. This substitution can significantly influence both its chemical reactivity and biological interactions compared to other halogenated sulfonyl chlorides.
4-Fluoro-2-methylbenzenesulfonyl chloride (CAS: 7079-48-3) is a fluorinated aromatic sulfonyl chloride with the molecular formula C₇H₆ClFO₂S and a molecular weight of 208.63 g/mol. Its structure features a sulfonyl chloride (–SO₂Cl) group at the 1-position of a benzene ring substituted with a fluorine atom at the 4-position and a methyl group at the 2-position (Figure 1). The SMILES notation (CC1=C(C=CC(=C1)F)S(=O)(=O)Cl) and InChIKey (XLPGWKNCWMFHOD-UHFFFAOYSA-N) provide unambiguous stereochemical representation.
Spectroscopic Properties
The electron-withdrawing fluorine and steric effects of the methyl group influence the compound’s reactivity, enhancing electrophilicity at the sulfur center.
| Property | Value |
|---|---|
| Boiling Point | 245–246°C |
| Density (25°C) | 1.433 g/mL |
| Refractive Index (20°C) | 1.537 |
| Flash Point | >110°C |
The compound emerged as a specialized reagent in the late 20th century, driven by demand for fluorinated building blocks in pharmaceutical and agrochemical synthesis. Early syntheses involved chlorosulfonation of 4-fluoro-2-methyltoluene. A landmark improvement came from Grunewald et al. (1999), who demonstrated its conversion to methyl sulfonates via hydrazine-mediated reduction followed by alkylation with methyl iodide. Recent advances include photocatalytic methods using aryldiazonium salts and sulfur dioxide, enabling milder conditions.
4-Fluoro-2-methylbenzenesulfonyl chloride occupies a niche between benzenesulfonyl chloride (simpler but less reactive) and tosyl chloride (more sterically hindered). Key distinctions include:
This compound is pivotal in:
The industrial production of 4-Fluoro-2-methylbenzenesulfonyl chloride primarily relies on chlorosulfonation reactions using 3-fluorotoluene as the starting material. The most widely employed industrial route involves the direct reaction of 3-fluorotoluene with chlorosulfonic acid under controlled conditions [1] [2].
Primary Industrial Method: Direct Chlorosulfonation
The industrial synthesis utilizes chlorosulfonic acid as both the sulfonating and chlorinating agent in a single-step process. The reaction proceeds via electrophilic aromatic substitution, where the methyl group directs the incoming chlorosulfonyl group to the ortho position relative to itself [1] [2].
Reaction Conditions:
Process Optimization:
Industrial processes have been optimized to address the highly exothermic nature of the chlorosulfonation reaction. The controlled addition of chlorosulfonic acid maintains temperatures below 25°C to prevent side reactions and ensure selectivity [1] [3]. The reaction mixture from the chlorosulfonation step can be used directly in subsequent purification steps without isolation of intermediates [1].
Alternative Industrial Routes:
A secondary industrial approach involves the sulfochlorination of fluorinated toluene derivatives. This method first generates the corresponding sulfonyl chloride mixture, which is then subjected to selective purification to obtain the desired isomer [1]. This route offers improved regioselectivity but requires additional purification steps.
Yield and Selectivity:
Industrial processes typically achieve yields of 70-85% with purities exceeding 97% after workup [1] [3]. The regioselectivity is primarily controlled by the directing effects of the methyl and fluorine substituents, favoring the formation of the 4-fluoro-2-methyl isomer [1].
Laboratory-scale synthesis of 4-Fluoro-2-methylbenzenesulfonyl chloride employs several methodologies, each offering distinct advantages for research applications and small-scale production.
Method 1: Classical Chlorosulfonation Protocol
The most straightforward laboratory synthesis involves the reaction of 3-fluorotoluene with chlorosulfonic acid under inert atmosphere conditions [4] [5].
Detailed Procedure:
Method 2: Sandmeyer-Type Synthesis
An alternative laboratory approach utilizes the Sandmeyer reaction starting from 4-fluoro-2-methylaniline [6] [7].
Synthetic Sequence:
Advantages: This method offers excellent functional group tolerance and proceeds under mild conditions [6] [7].
Method 3: Photocatalytic Synthesis
Recent advances in green chemistry have introduced photocatalytic methods for sulfonyl chloride synthesis [6].
Protocol:
Method 4: Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields in sulfonyl chloride synthesis [8] [9].
Optimized Conditions:
The purification of 4-Fluoro-2-methylbenzenesulfonyl chloride requires careful selection of methods due to the compound's moisture sensitivity and corrosive nature.
Primary Purification Methods
Crystallization from Aqueous Media:
The most commonly employed industrial purification method involves controlled precipitation from aqueous solutions [3].
Procedure:
Advantages: This method produces large, easily filterable crystals with water content typically below 15% by weight [3].
Column Chromatography:
For high-purity applications, silica gel column chromatography provides excellent separation [10] [11].
Conditions:
Vacuum Distillation:
For large-scale purification, vacuum distillation offers an efficient method [5] [12].
Parameters:
Quality Control Protocols
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the primary structural confirmation tool [13] [14].
¹H NMR Characteristics:
¹⁹F NMR Analysis:
Chromatographic Purity Assessment:
Gas Chromatography (GC) provides quantitative purity determination [15] [16].
Conditions:
High Performance Liquid Chromatography (HPLC) offers complementary analysis [16] [14].
Parameters:
Mass Spectrometric Confirmation:
Electron Impact Mass Spectrometry provides molecular ion confirmation .
Key Fragments:
Modern synthetic approaches increasingly emphasize environmentally sustainable methodologies that minimize waste generation and reduce the use of hazardous reagents.
Microwave-Assisted Green Synthesis
Microwave irradiation represents a significant advancement in green chemistry for sulfonyl chloride synthesis [8] [9] [18].
Environmental Benefits:
Optimized Green Protocol:
Photocatalytic Green Synthesis
Photocatalysis using heterogeneous catalysts offers a metal-free, sustainable approach [6] [20].
Key Advantages:
Sustainable Reagent Systems:
N-Chlorosuccinimide-Based Methods provide environmentally benign alternatives to traditional chlorosulfonation [9] [21].
Green Features:
Aqueous Process Chemistry:
Development of aqueous-based synthetic routes significantly improves environmental profiles [7] [22].
Methodology:
Solvent-Free Synthetic Approaches:
Elimination of organic solvents represents the ultimate green chemistry goal [9] [19].
Benefits:
Life Cycle Assessment Considerations:
Modern green synthesis development incorporates comprehensive environmental impact assessment [23] [24].
Evaluation Parameters:
Future Directions in Green Synthesis:
Emerging technologies continue to advance sustainable synthesis of sulfonyl chlorides [23] [25].
Promising Approaches:
Corrosive